3-(2-chlorophenyl)-5-methyl-N-(3-methylisothiazol-5-yl)isoxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-N-(3-methylisothiazol-5-yl)isoxazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a methylated isothiazolyl group, and an isoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of a suitable precursor, such as a chlorophenyl-substituted oxime, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce derivatives with different substituents on the isoxazole ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group and the isothiazolyl group may play crucial roles in binding to biological targets, leading to various biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propionic acid
3-(2-Chlorophenyl)acrylic acid
Dicofol
Trichlorophenol
Uniqueness: 3-(2-Chlorophenyl)-5-methyl-N-(3-methylisothiazol-5-yl)isoxazole-4-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methyl-1,2-thiazol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-7-12(22-19-8)17-15(20)13-9(2)21-18-14(13)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQKRRRWEKJQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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